![molecular formula C12H20N4O8 B14213434 Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine CAS No. 827043-85-6](/img/structure/B14213434.png)
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine is a complex organic compound known for its versatile applications in various scientific fields. It is a derivative of glycine, a simple amino acid, and features multiple carboxymethyl groups, which enhance its chelating properties. This compound is often used in research and industrial applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of glycine derivatives with carboxymethylating agents. One common method is the reaction of glycine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form N-(carboxymethyl)glycine. This intermediate can then be further reacted with ethylenediamine and additional chloroacetic acid to introduce the bis(carboxymethyl)amino groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as:
Reaction: Combining glycine, ethylenediamine, and chloroacetic acid under controlled conditions.
Purification: Using techniques like crystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions, which is a key feature of its applications.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of amino and carboxyl groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like calcium chloride or ferric chloride in aqueous solutions.
Substitution: Often uses reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions are metal complexes or substituted derivatives, which can be used in various applications such as metal ion sequestration or as intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in analytical and preparative chemistry.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mecanismo De Acción
The primary mechanism by which Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine exerts its effects is through chelation. The compound’s multiple carboxymethyl groups allow it to form stable, ring-like structures with metal ions, effectively sequestering them. This chelation process can prevent metal ions from participating in unwanted chemical reactions, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Nitrilotriacetic acid (NTA): Another chelating agent with similar carboxymethyl groups.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with multiple carboxyl and amino groups.
Diethylenetriaminepentaacetic acid (DTPA): Similar structure with additional chelating sites.
Uniqueness
Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine is unique due to its specific arrangement of glycine and carboxymethyl groups, which provide a balance of stability and reactivity. This makes it particularly effective in applications requiring precise metal ion control.
Propiedades
Número CAS |
827043-85-6 |
|---|---|
Fórmula molecular |
C12H20N4O8 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20N4O8/c13-3-8(17)14-4-9(18)16(7-12(23)24)2-1-15(5-10(19)20)6-11(21)22/h1-7,13H2,(H,14,17)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
WKBRTUXHENCMDF-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)C(=O)CNC(=O)CN)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
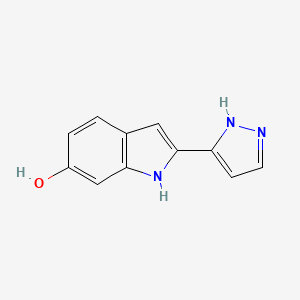
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)
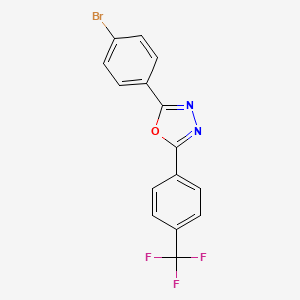
![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)
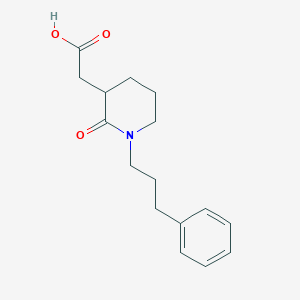

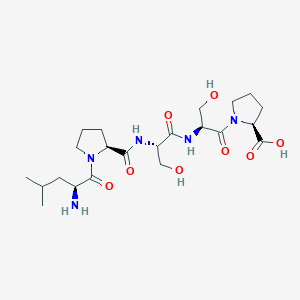
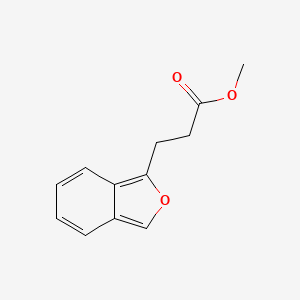
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
